2-Bromo-4-(3-chloropropyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-chloropropyl)-1-fluorobenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-(3-chloropropyl)-1-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The halogen atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of hydroxylated or carbonylated benzene derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-(3-chloropropyl)-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Employed in the study of halogenated aromatic compounds and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromo-4-(3-chloropropyl)-1-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-4-(3-chloropropyl)-1-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
2-Bromo-4-(3-chloropropyl)-1-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
2-bromo-4-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-8-6-7(2-1-5-11)3-4-9(8)12/h3-4,6H,1-2,5H2 |
InChI Key |
NWDBYBAWZDEVMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.